N-(4-chloro-2-methylphenyl)-2-hydroxy-5,5-dioxodibenzothiophene-3-carboxamide
Description
N-(4-chloro-2-methylphenyl)-2-hydroxy-5,5-dioxodibenzothiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a dibenzothiophene core, which is a sulfur-containing heterocycle, and is substituted with a carboxamide group, a hydroxyl group, and a chloromethylphenyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in chemical research and industrial applications.
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-hydroxy-5,5-dioxodibenzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO4S/c1-11-8-12(21)6-7-16(11)22-20(24)15-10-19-14(9-17(15)23)13-4-2-3-5-18(13)27(19,25)26/h2-10,23H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISSDCYZFTZGJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=C(C=C3C4=CC=CC=C4S(=O)(=O)C3=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-2-hydroxy-5,5-dioxodibenzothiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Dibenzothiophene Core: The dibenzothiophene core can be synthesized through a cyclization reaction involving a biphenyl derivative and sulfur sources under high-temperature conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative (such as an acid chloride or anhydride) in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Chloromethylphenyl Substitution: The chloromethylphenyl group is introduced through a nucleophilic aromatic substitution reaction, where a chloromethylbenzene derivative reacts with the dibenzothiophene core under basic conditions.
Hydroxylation: The hydroxyl group is typically introduced via a hydroxylation reaction using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the reaction conditions and oxidizing agents used.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), borane (BH3)
Nucleophiles: Amines, thiols
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of amines
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-2-hydroxy-5,5-dioxodibenzothiophene-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-hydroxy-5,5-dioxodibenzothiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the hydroxyl and carboxamide groups allows for hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-hydroxy-5,5-dioxodibenzothiophene-3-carboxamide
- N-(4-bromo-2-methylphenyl)-2-hydroxy-5,5-dioxodibenzothiophene-3-carboxamide
- N-(4-methylphenyl)-2-hydroxy-5,5-dioxodibenzothiophene-3-carboxamide
Uniqueness
N-(4-chloro-2-methylphenyl)-2-hydroxy-5,5-dioxodibenzothiophene-3-carboxamide is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the chloromethyl group, in particular, allows for unique substitution reactions that are not possible with other similar compounds.
This compound’s unique structural features and versatile reactivity make it a valuable subject of study in various scientific disciplines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
